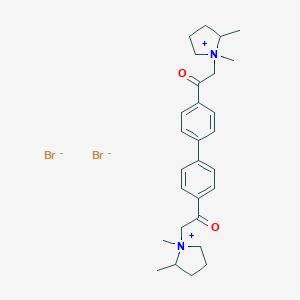
4,4'-Bis((2-methylpyrrolidino)acetyl)biphenyl dimethiobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
‘4,4'-Bis((2-methylpyrrolidino)acetyl)biphenyl dimethiobromide’ is a chemical compound that is widely used in scientific research. It is a quaternary ammonium compound that is commonly referred to as ‘BisQ’. This compound has been found to have unique biochemical and physiological effects, making it a valuable tool in various research fields.
Mechanism Of Action
The mechanism of action of ‘BisQ’ is based on its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. It has been found to bind to the hydrophobic regions of proteins and membranes, leading to changes in their conformation and function. ‘BisQ’ has also been found to be useful in studying the interactions between proteins and nucleic acids.
Biochemical And Physiological Effects
‘BisQ’ has been found to have unique biochemical and physiological effects. It has been shown to induce changes in the conformation of proteins and membranes, leading to alterations in their function. ‘BisQ’ has also been found to have a significant effect on the fluidity and permeability of biological membranes.
Advantages And Limitations For Lab Experiments
The advantages of using ‘BisQ’ in lab experiments include its high selectivity and sensitivity, its ability to penetrate biological membranes, and its fluorescence properties. However, one limitation of using ‘BisQ’ is its potential toxicity to cells at high concentrations. Therefore, careful optimization of the experimental conditions is required to minimize the toxic effects of ‘BisQ’.
Future Directions
There are numerous future directions for the use of ‘BisQ’ in scientific research. One potential area of research is the development of new fluorescent probes based on the ‘BisQ’ scaffold. Another area of research is the investigation of the interaction between ‘BisQ’ and various biological molecules using advanced spectroscopic techniques. ‘BisQ’ can also be used to study the dynamics of biological membranes in living cells using advanced imaging techniques.
Conclusion:
In conclusion, ‘4,4'-Bis((2-methylpyrrolidino)acetyl)biphenyl dimethiobromide’ or ‘BisQ’ is a valuable tool in scientific research. Its unique biochemical and physiological effects make it a useful probe for studying the structure and function of various biological molecules. The development of new fluorescent probes based on the ‘BisQ’ scaffold and the investigation of its interaction with various biological molecules are promising future directions for research in this field.
Synthesis Methods
The synthesis of ‘BisQ’ involves the reaction of 4,4'-biphenol with 2-methylpyrrolidine in the presence of a strong acid catalyst. The resulting intermediate is then reacted with dimethyl sulfate to give the final product. This method has been optimized to provide high yields of pure ‘BisQ’.
Scientific Research Applications
‘BisQ’ has been extensively used in scientific research as a fluorescent probe. It has been found to be useful in studying the structure and function of various biological molecules such as proteins, nucleic acids, and lipids. ‘BisQ’ has also been used to study the dynamics of biological membranes and to investigate the cellular uptake of various compounds.
properties
CAS RN |
123489-62-3 |
|---|---|
Product Name |
4,4'-Bis((2-methylpyrrolidino)acetyl)biphenyl dimethiobromide |
Molecular Formula |
C28H38Br2N2O2 |
Molecular Weight |
594.4 g/mol |
IUPAC Name |
2-(1,2-dimethylpyrrolidin-1-ium-1-yl)-1-[4-[4-[2-(1,2-dimethylpyrrolidin-1-ium-1-yl)acetyl]phenyl]phenyl]ethanone;dibromide |
InChI |
InChI=1S/C28H38N2O2.2BrH/c1-21-7-5-17-29(21,3)19-27(31)25-13-9-23(10-14-25)24-11-15-26(16-12-24)28(32)20-30(4)18-6-8-22(30)2;;/h9-16,21-22H,5-8,17-20H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
GAEDBMWCVYSYET-UHFFFAOYSA-L |
SMILES |
CC1CCC[N+]1(C)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4(CCCC4C)C.[Br-].[Br-] |
Canonical SMILES |
CC1CCC[N+]1(C)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4(CCCC4C)C.[Br-].[Br-] |
synonyms |
4,4'-Bis((2-methylpyrrolidino)acetyl)biphenyl dimethiobromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



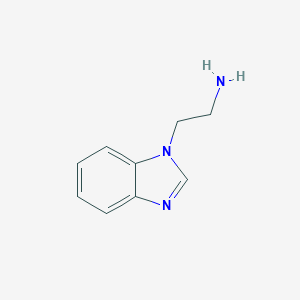
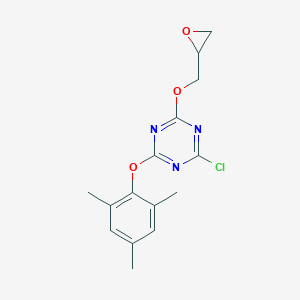
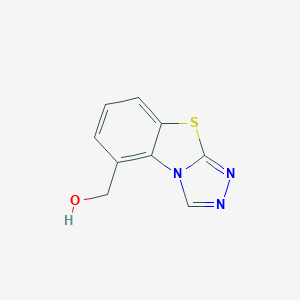

![3[N-Morpholino]propane sulfonic acid](/img/structure/B56913.png)

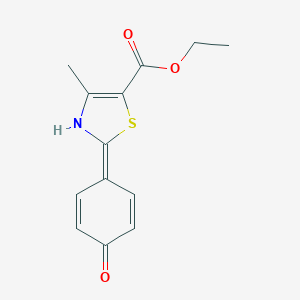
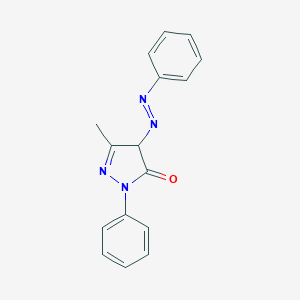
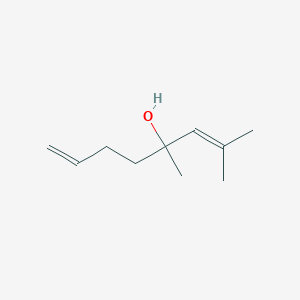
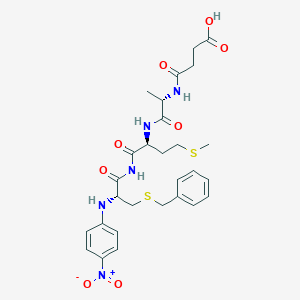
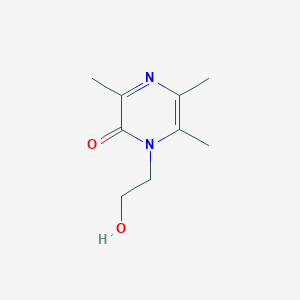
![5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B56930.png)
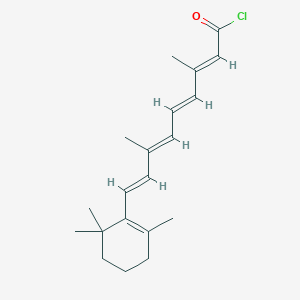
![[1-(Chlorocarbonyl)cyclobutyl]methyl acetate](/img/structure/B56932.png)